4-Methoxyphenyl 2,6-Di-O-benzyl-3,4-O-isopropylidene-beta-D-galactopyranoside
Overview
Description
The compound (3AS,4R,6S,7R,7aS)-7-(benzyloxy)-4-((benzyloxy)methyl)-6-(4-methoxyphenoxy)-2,2-dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran is a complex organic molecule characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3AS,4R,6S,7R,7aS)-7-(benzyloxy)-4-((benzyloxy)methyl)-6-(4-methoxyphenoxy)-2,2-dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran involves multiple steps, including the formation of the dioxolane ring and the introduction of benzyloxy and methoxyphenoxy groups. The reaction conditions typically require the use of specific catalysts and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors, to optimize the reaction conditions and improve efficiency. The use of automated systems can also enhance the reproducibility and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for probing the mechanisms of various biological processes.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development and disease treatment.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of (3AS,4R,6S,7R,7aS)-7-(benzyloxy)-4-((benzyloxy)methyl)-6-(4-methoxyphenoxy)-2,2-dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects. The compound’s ability to bind to specific receptors or enzymes is key to its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other dioxolane derivatives and molecules with benzyloxy and methoxyphenoxy groups. Examples include:
Uniqueness
What sets (3AS,4R,6S,7R,7aS)-7-(benzyloxy)-4-((benzyloxy)methyl)-6-(4-methoxyphenoxy)-2,2-dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran apart is its specific stereochemistry and the combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(3aS,4R,6S,7R,7aS)-6-(4-methoxyphenoxy)-2,2-dimethyl-7-phenylmethoxy-4-(phenylmethoxymethyl)-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34O7/c1-30(2)36-26-25(20-32-18-21-10-6-4-7-11-21)35-29(34-24-16-14-23(31-3)15-17-24)28(27(26)37-30)33-19-22-12-8-5-9-13-22/h4-17,25-29H,18-20H2,1-3H3/t25-,26+,27+,28-,29-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGZOKVMOUQDWPV-JYJZCUDQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C(C2O1)OCC3=CC=CC=C3)OC4=CC=C(C=C4)OC)COCC5=CC=CC=C5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]2[C@H](O[C@H]([C@@H]([C@H]2O1)OCC3=CC=CC=C3)OC4=CC=C(C=C4)OC)COCC5=CC=CC=C5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90647246 | |
Record name | 4-Methoxyphenyl 2,6-di-O-benzyl-3,4-O-(1-methylethylidene)-beta-D-galactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90647246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159922-68-6 | |
Record name | 4-Methoxyphenyl 3,4-O-(1-methylethylidene)-2,6-bis-O-(phenylmethyl)-β-D-galactopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=159922-68-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methoxyphenyl 2,6-di-O-benzyl-3,4-O-(1-methylethylidene)-beta-D-galactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90647246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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